2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide
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Overview
Description
2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.291. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a compound related to the specified chemical, has been used as a key intermediate in synthesizing new heterocycles with potential antimicrobial properties. These compounds have demonstrated efficacy as antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
In the field of anticancer research, derivatives of 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide have been explored. Notably, certain derivatives have shown promising antitumor activity against human breast adenocarcinoma cell lines, indicating potential for developing new cancer treatments (El-Morsy et al., 2017).
Inhibitory Activity Against 5-Lipoxygenase
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against 5-lipoxygenase. This enzyme is implicated in various inflammatory and allergic processes, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Antioxidant Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is structurally related to the specified compound, have been synthesized and evaluated for their antioxidant properties. Some derivatives exhibited antioxidant activity comparable to ascorbic acid, highlighting potential applications in combating oxidative stress (El‐Mekabaty, 2015).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the development of fluorine-18 radiolabeled compounds for positron emission tomography (PET) imaging in neuroinflammation models (Damont et al., 2015).
Biochemical Analysis
Biochemical Properties
The compound 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis . The compound’s interaction with CDK2 is believed to be through essential hydrogen bonding with Leu83 .
Cellular Effects
In cellular studies, this compound has been shown to have cytotoxic activities against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound’s effects on these cells include alterations in cell cycle progression and induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of CDK2 . This inhibition leads to a disruption in the normal progression of the cell cycle, resulting in cell cycle arrest and apoptosis . The compound’s binding interactions with CDK2 are believed to involve essential hydrogen bonding with Leu83 .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-2-4-10(5-3-9)19-13-11(6-17-19)14(21)18(8-16-13)7-12(15)20/h2-6,8H,7H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCZUAYIBWZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327752 |
Source
|
Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646563 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841212-04-2 |
Source
|
Record name | 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.